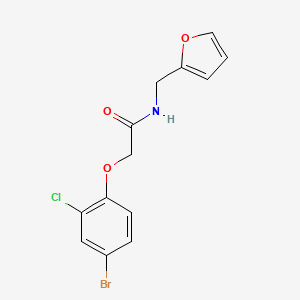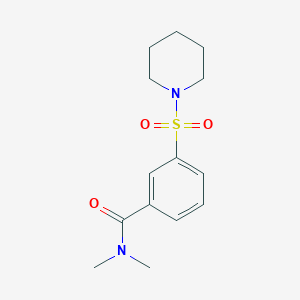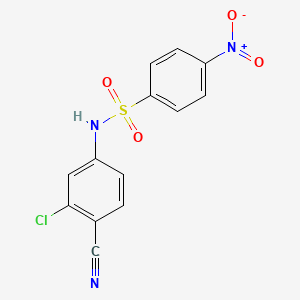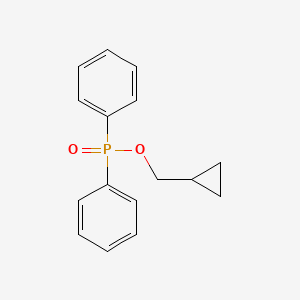![molecular formula C21H24ClN3O3 B5842320 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine, also known as FCPRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FCPRP belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine is not fully understood. However, it has been suggested that the compound acts as a serotonin and dopamine receptor antagonist. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems. The precise mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine requires further investigation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neural plasticity and neuroprotection. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also shown promising results in preclinical studies, making it a potential candidate for further investigation. However, there are also limitations to using 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine in lab experiments. The compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine also has limited solubility in water, which can make it challenging to administer in animal models.
将来の方向性
There are several future directions for 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine research. One potential direction is to investigate the compound's efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's safety and efficacy in clinical trials. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, further investigation is needed to elucidate the precise mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been synthesized using various methods and has been investigated for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. The compound has also shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has several advantages for lab experiments, but also has limitations. Further research is needed to determine the safety and efficacy of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine in humans and to elucidate its precise mechanism of action.
合成法
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine can be synthesized using different methods, including the reaction of 1-(3-chlorophenyl)piperazine with 1-(2-furoyl)piperidin-4-ylcarbonyl chloride. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(2-furoyl)piperidin-4-ylcarbonyl isothiocyanate. The synthesis of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been investigated for its potential therapeutic applications in various fields of research. It has been studied as a potential antidepressant, antipsychotic, and anxiolytic agent. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-3-1-4-18(15-17)23-10-12-25(13-11-23)20(26)16-6-8-24(9-7-16)21(27)19-5-2-14-28-19/h1-5,14-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENLPMHKNCENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)



![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)

![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)

